molecular formula C18H22N2O6S2 B2671603 N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1797633-51-2

N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No. B2671603
CAS RN: 1797633-51-2
M. Wt: 426.5
InChI Key: VTUUCLPZXVJNFS-UHFFFAOYSA-N
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Description

“N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” is a synthetic compound. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is part of the class of compounds known as boronic acids and their esters, which are highly considered for the design of new drugs and drug delivery devices .


Synthesis Analysis

The synthesis of such compounds often involves reactions of furan derivatives with other compounds. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH can afford products of hydroarylation of the carbon–carbon double bond . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .


Molecular Structure Analysis

The molecular structure of “N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” is complex, with multiple functional groups. It includes a furan ring, a sulfonyl group, an azetidine ring, and a benzenesulfonamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in its structure. For example, boronic acids and their esters, which this compound is a derivative of, are known to be only marginally stable in water and their hydrolysis is dependent on the substituents in the aromatic ring .

Scientific Research Applications

Synthesis Techniques

  • The compound is synthesized from reactions involving furan and N-tosyl imines, yielding furyl sulfonamides. This process includes an in situ generated N-tosyl imine intermediate and can produce novel tosylamino-derivatives through intramolecular aromatic substitution (Padwa et al., 2003).

Antitumor Applications

  • Sulfonamide-focused libraries, including variations of N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide, have been evaluated for antitumor properties. Specific sulfonamide compounds have progressed to clinical trials as cell cycle inhibitors and antimitotic agents, showing promise in cancer treatment (Owa et al., 2002).

Polymorphism and Pressure Effects

  • Studies on related sulfonamide derivatives, such as tolazamide, have shown interesting behaviors under pressure, leading to insights into polymorphism in pharmaceutical compounds. This research can inform the stability and formulation of drugs like N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide (Fedorov et al., 2017).

Antimicrobial and Antiproliferative Properties

  • Various derivatives of N-ethyl-N-methylbenzenesulfonamide, structurally related to the compound , have been synthesized and shown to possess significant antimicrobial and antiproliferative activities. This suggests potential applications in treating microbial infections and cancer (Shimaa M. Abd El-Gilil, 2019).

Sulfonamides in Cancer Treatment

  • Sulfonamide derivatives have been extensively studied for their biological activity. They serve as antimicrobials, antidiabetics, anticancer agents, and diuretics. Research on compounds like N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide contributes to this wide range of therapeutic applications (Rehman et al., 2019).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in drug design and delivery, particularly as a modulator of chemokine receptors . Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-14-4-2-6-16(10-14)28(24,25)19-8-7-18(21)20-11-17(12-20)27(22,23)13-15-5-3-9-26-15/h2-6,9-10,17,19H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUUCLPZXVJNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

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